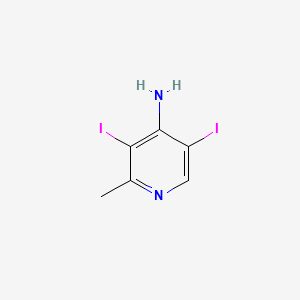

3,5-二碘-2-甲基吡啶-4-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3,5-Diiodo-2-methylpyridin-4-amine is a chemical compound with the molecular formula C6H6I2N2 . It has an average mass of 359.934 Da and a monoisotopic mass of 359.862030 Da .

Synthesis Analysis

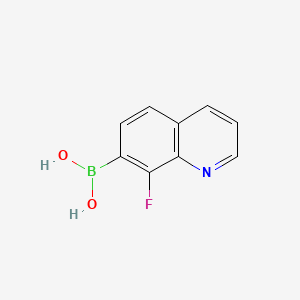

The synthesis of pyridine derivatives, which could include 3,5-Diiodo-2-methylpyridin-4-amine, can be achieved through a palladium-catalyzed one-pot Suzuki cross-coupling reaction . This reaction involves the use of 5-bromo-2-methylpyridin-3-amine, either directly or via N-[5-bromo-2-methylpyridine-3-yl]acetamide, with several arylboronic acids .Molecular Structure Analysis

The molecular structure of 3,5-Diiodo-2-methylpyridin-4-amine consists of a pyridine ring with iodine atoms at the 3 and 5 positions, a methyl group at the 2 position, and an amine group at the 4 position .Physical And Chemical Properties Analysis

The physical and chemical properties of 3,5-Diiodo-2-methylpyridin-4-amine include its molecular formula (C6H6I2N2), average mass (359.934 Da), and monoisotopic mass (359.862030 Da) .科学研究应用

- 抗癌特性: 研究人员探索了3,5-二碘-2-甲基吡啶-4-胺作为抗癌剂的潜力。 其独特的结构和碘取代可能对其对癌细胞的细胞毒作用有贡献 .

- 靶向治疗: 该化合物可以用作设计靶向治疗的支架。 科学家正在研究其与特定细胞通路和受体的相互作用 .

- 卤化反应: 由于其两个碘原子,3,5-二碘-2-甲基吡啶-4-胺在卤化反应中很有用。 它可以参与交叉偶联反应和其他转化 .

- 结构单元: 化学家将其用作合成化学中构建更复杂分子的结构单元 .

- 含碘聚合物: 研究人员正在研究将3,5-二碘-2-甲基吡啶-4-胺掺入聚合物中。 这些碘化聚合物可能表现出独特的特性,例如增强的导电性或生物相容性 .

- 碘示踪剂: 该化合物的碘原子使其适合于放射性标记研究。 科学家将其用作示踪剂来跟踪体内或体外的生物过程 .

- 蛋白质结合研究: 研究人员正在探索其与蛋白质、酶和核酸的相互作用,阐明分子识别和结合机制 .

- 发光特性: 对其光物理特性的研究揭示了其在光电子器件中的潜在应用。 其荧光或磷光行为可以用于传感器或显示器 .

- 碘循环: 该化合物在生态系统中碘循环中的作用引起了人们的兴趣。 研究人员研究其在土壤、水和空气中的归宿,考虑其对环境健康的影响 .

药物化学与药物开发

有机合成与催化

材料科学

生物学研究

光物理学与光电子学

环境化学

未来方向

The future directions for research on 3,5-Diiodo-2-methylpyridin-4-amine could involve further exploration of its synthesis, chemical reactions, and potential applications. For instance, the Suzuki cross-coupling reaction used in its synthesis could be optimized or modified to produce novel pyridine derivatives . Additionally, its potential effects on sensory cells could be further investigated .

作用机制

Target of Action

The primary target of 3,5-Diiodo-2-methylpyridin-4-amine is the potassium (K+) channel . These channels play a crucial role in maintaining the resting membrane potential and regulating the action potentials in neurons .

Mode of Action

3,5-Diiodo-2-methylpyridin-4-amine acts as a blocker of the potassium (K+) channels . It binds to the exposed K+ channels in demyelinated axons, reducing the leakage of intracellular K+ and enhancing impulse conduction .

Biochemical Pathways

The compound’s action on the potassium channels affects the neuronal signaling pathways . By blocking the K+ channels, it reduces the efflux of K+ ions, which in turn enhances the axonal conduction . This can potentially improve the symptoms of neurological disorders like multiple sclerosis .

Pharmacokinetics

Similar compounds have shown good permeability and stability

Result of Action

The result of the compound’s action is the enhancement of impulse conduction in neurons . This can potentially lead to improved neuronal function in conditions where K+ channels are abnormally exposed, such as in demyelinating diseases .

Action Environment

The action, efficacy, and stability of 3,5-Diiodo-2-methylpyridin-4-amine can be influenced by various environmental factors. These may include the presence of other ions, the state of the neuronal membrane, and the degree of demyelination

属性

IUPAC Name |

3,5-diiodo-2-methylpyridin-4-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6I2N2/c1-3-5(8)6(9)4(7)2-10-3/h2H,1H3,(H2,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWQRCBCLSHHDTH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C(=C1I)N)I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6I2N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40856806 |

Source

|

| Record name | 3,5-Diiodo-2-methylpyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40856806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

359.93 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1227266-99-0 |

Source

|

| Record name | 3,5-Diiodo-2-methylpyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40856806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine hydrochloride](/img/structure/B567470.png)

![4-methyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine](/img/structure/B567474.png)

![6-Chloro-3-methylimidazo[1,2-A]pyridine](/img/structure/B567475.png)

![8-Bromoimidazo[1,2-A]pyridine-6-carboxylic acid](/img/structure/B567482.png)

![7-Nitro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B567486.png)